molecular formula C3H9FSi B1212599 Fluorotrimethylsilane CAS No. 420-56-4

Fluorotrimethylsilane

Cat. No. B1212599
CAS RN: 420-56-4
M. Wt: 92.19 g/mol
InChI Key: CTIKAHQFRQTTAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluorotrimethylsilane's synthesis involves several methodologies, focusing on the generation of fluoromethyltrimethylsilanes and their derivatives. For instance, the synthesis of fluoromethyltrimethylsilanes can be achieved through the reaction of tris-(diethylamino)-phosphane/trimethylsilyl-halogenide system with difluorodihalogenomethanes, leading to compounds like [(H3C)3SiCF2X, X = Cl, Br, H] in fair yields. Reduction processes further produce derivatives in fair yields, highlighting the compound's synthetic versatility (Broicher & Geffken, 1990).

Molecular Structure Analysis

The molecular structure of fluorotrimethylsilane and its derivatives is crucial for understanding their reactivity and properties. Studies involving NMR spectroscopy, among others, have been instrumental in characterizing these structures, providing insight into their conformation and electronic distribution. The presence of fluorine significantly impacts the molecular geometry and electronic properties of the compounds, influencing their behavior in further chemical reactions.

Chemical Reactions and Properties

Fluorotrimethylsilane participates in various chemical reactions, demonstrating its utility in organic synthesis. For example, it is used in the one-pot reaction of bis(acylsilanes) leading to a new family of 2,2-difluoro-3-trialkylsilylketols. These compounds undergo facile and effective defluorosilylation, showcasing fluorotrimethylsilane's role in synthesizing cyclic 2-fluoro-1,3-diketones with regiospecific introduction of fluorine (Saleur, Bouillon, & Portella, 2001).

Scientific Research Applications

1. Radiopharmaceutical Synthesis

Fluorotrimethylsilane has been explored in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Its use in the synthesis of substituted organofluorosilanes has shown potential in the development of Si–F containing radiopharmaceuticals, demonstrating its utility in the field of nuclear medicine (Schirrmacher et al., 2006).

2. Polymer Synthesis

Fluorotrimethylsilane is a byproduct in the synthesis of poly(phenylene ethynylene)s with alternating aryl-perfluoroaryl units. This process is noteworthy for requiring only a catalytic amount of fluoride salt, showcasing the role of fluorotrimethylsilane in polymer chemistry (Dutta, Woody, & Watson, 2008).

3. Chemical Synthesis

The compound has been used in the fluorodesilylation of alkenyltrimethylsilanes, offering a new route to fluoroalkenes and difluoromethyl-substituted amides, alcohols, or ethers. This highlights its significance in organic synthesis (Greedy & Gouverneur, 2001).

4. Battery Technology

In the realm of lithium-ion batteries, fluorosilane compounds with oligo(ethylene oxide) substituents, synthesized through a reaction involving chlorosilane and allyl substituted oligo(ethylene oxide) ether, followed by fluorination with potassium fluoride, have shown promise. These compounds exhibited lower viscosity, higher dielectric constant, and higher oxidation potential, crucial for high-voltage lithium-ion batteries (Wang et al., 2016).

5. Surface Modification

The use of fluorotrimethylsilane in the modification of glass surfaces to enhance hydrophobic properties has been studied. This application is vital in materials science for creating highly hydrophobic materials and coatings, potentially useful in various industries (Maciejewski et al., 2014).

6. Environmental Monitoring

Fluorotrimethylsilane's application extends to environmental monitoring. In situ measurements of phytoplankton fluorescence using low-cost electronics, where chlorophyll a fluorometry is a key method, highlight its potential in oceanographic studies (Leeuw, Boss, & Wright, 2013).

7. Medical Testing and Biotechnology

The concept of radiative decay engineering, which involves modifying the emission of fluorophores or chromophores by altering their radiative decay rates, finds potential application in medical testing and biotechnology. This approach can enhance the emission from low quantum yield chromophores, increasing the utility of fluorotrimethylsilane in diagnostic applications (Lakowicz, 2001).

properties

IUPAC Name

fluoro(trimethyl)silane
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InChI

InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3
Source PubChem
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InChI Key

CTIKAHQFRQTTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9FSi
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DSSTOX Substance ID

DTXSID5059959
Record name Fluorotrimethylsilane
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Molecular Weight

92.19 g/mol
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Physical Description

Liquefied gas with a pungent irritating odor; [Alfa Aesar MSDS]
Record name Trimethylfluorosilane
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Product Name

Fluorotrimethylsilane

CAS RN

420-56-4
Record name Fluorotrimethylsilane
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Record name Trimethylfluorosilane
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Record name Silane, fluorotrimethyl-
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Record name Fluorotrimethylsilane
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Synthesis routes and methods

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorotrimethylsilane
Reactant of Route 2
Fluorotrimethylsilane
Reactant of Route 3
Fluorotrimethylsilane

Citations

For This Compound
572
Citations
AK Yudin, GKS Prakash, D Deffieux… - Journal of the …, 1997 - ACS Publications
… The use of excess aluminum led to the increase in the undesired formation of fluorotrimethylsilane (Me 3 SiF), which lowered the yield. Results of the optimization of the reaction …
Number of citations: 128 pubs.acs.org
RB Larichev, VA Petrov, GJ Grier… - … Process Research & …, 2014 - ACS Publications
… analysis along with a small amount of 2a which presumably formed due to a reaction of 1 with adventitious moisture in reaction mixture and with small amount of fluorotrimethylsilane (…
Number of citations: 8 pubs.acs.org
R Krishnamurti, DR Bellew… - The Journal of Organic …, 1991 - ACS Publications
… Instantaneously, a yellow color developed with the initial evolution of fluorotrimethylsilane, and the reaction mixture was brought to ambient temperature and stirred. The mixture was …
Number of citations: 334 pubs.acs.org
IH Krouse, PG Wenthold - Journal of the American Society for …, 2005 - ACS Publications
In this study, preparation and decomposition of five novel pentavalent fluorosiliconates, RSi(CH 3 ) 3 F − (R=CH 3 CH 2 O, CF 3 CH 2 O, (CH 3 ) 2 CHO, (CH 3 ) 3 SiO, and (CH 3 ) 3 …
Number of citations: 19 pubs.acs.org
LG Hutchins, AL Bosch, MS Rosenthal… - The International journal …, 1985 - Elsevier
18 F-Labeled fluorotrimethylsilane was prepared by nucleophilic substitution of chlorotrimethylsilane with reactor produced [ 18 F]fluoride. Hydrolysis of fluorotrimethylsilane by aqueous …
Number of citations: 35 www.sciencedirect.com
ES Alexander, RN Haszeldine, MJ Newlands… - Journal of the …, 1970 - pubs.rsc.org
… tetrafluoride or fluorotrimethylsilane, are considered to arise via a six-centred transition state, while the vinyl compounds (V) and (VI) are probably formed via a fourcentred transit ion st …
Number of citations: 10 pubs.rsc.org
F Navarro, F Davalos, F Denes, LE Cruz, RA Young… - Cellulose, 2003 - Springer
Fluorinated thin layers were created on chemithermomechanical pulp (CTMP) sisal paper surfaces with fluorotrimethylsilane (FTMS) radio frequency-plasma conditions. It was found …
Number of citations: 72 link.springer.com
BI Martynov, AA Stepanov, DV Griffiths - Tetrahedron, 1998 - Elsevier
… , the mercury compound is first added across the carboncarbon double bond of the fluoroalkene to give an saturated system which then eliminates mercury and fluorotrimethylsilane to …
Number of citations: 12 www.sciencedirect.com
RD Lousenberg, MS Shoichet - The Journal of Organic Chemistry, 1997 - ACS Publications
… consisted primarily of TFVE, fluorotrimethylsilane, and a small amount of the trifluoroacetate ester 11 (2−7% as determined by GC). The fluorotrimethylsilane and residual carbon dioxide …
Number of citations: 14 pubs.acs.org
MW Walter, RM Adlington, JE Baldwin… - The Journal of Organic …, 1998 - ACS Publications
… -5-one with concomitant formation of fluorotrimethylsilane. Trifluoromethyl-substituted D … amounts of fluoride and the formation of fluorotrimethylsilane. The ultimate driving force of the …
Number of citations: 67 pubs.acs.org

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